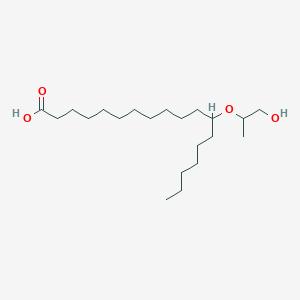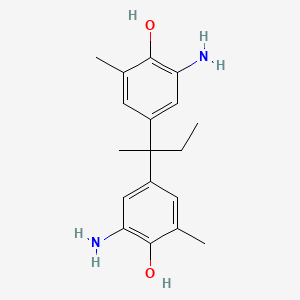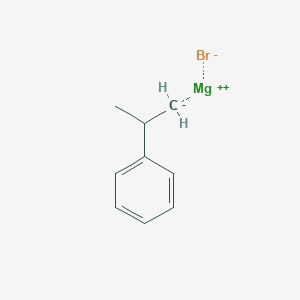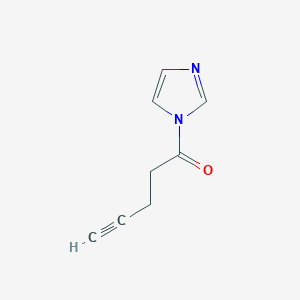
1-(1H-Imidazol-1-yl)pent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)pent-4-yn-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)pent-4-yn-1-one can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone in the presence of methanol and aqueous NaOH, resulting in a yield of 75% .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods typically include the use of robust catalysts and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-1-yl)pent-4-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, amines, and various substituted imidazole compounds .
Scientific Research Applications
1-(1H-Imidazol-1-yl)pent-4-yn-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)pent-4-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can interact with nucleic acids and proteins, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1-(1H-Imidazol-4-yl)ethanone
- Methyl 4-(1H-imidazol-1-yl)benzoate
Uniqueness
1-(1H-Imidazol-1-yl)pent-4-yn-1-one is unique due to its specific structure, which combines an imidazole ring with a pent-4-yn-1-one moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
37794-60-8 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-imidazol-1-ylpent-4-yn-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-3-4-8(11)10-6-5-9-7-10/h1,5-7H,3-4H2 |
InChI Key |
UZIJPYCEXBOOPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


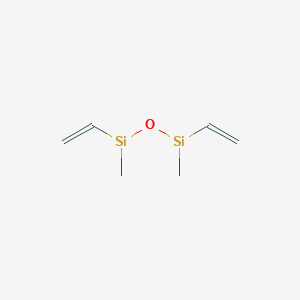
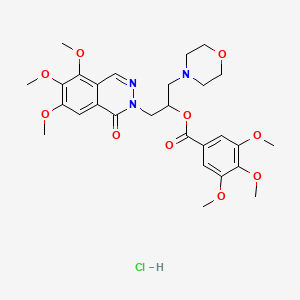

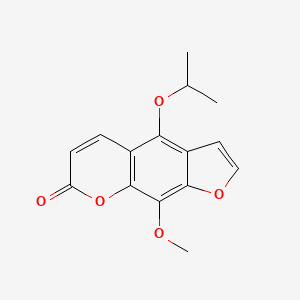
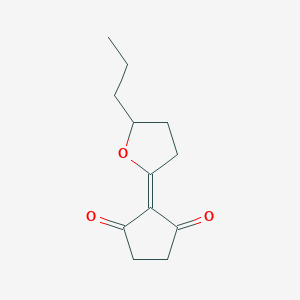
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
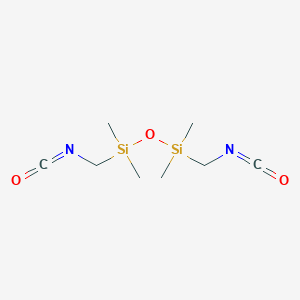

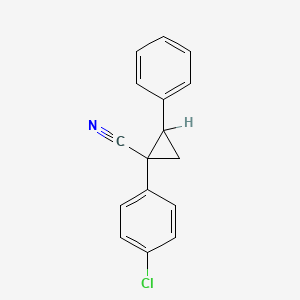
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
